2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide
Description
2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyethoxy group, a methylsulfonamido group, and an isonicotinamide moiety, making it an interesting subject for research and industrial applications.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-23-8-9-24-15-10-12(6-7-17-15)16(20)18-13-4-3-5-14(11-13)19-25(2,21)22/h3-7,10-11,19H,8-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSXDNBNIITBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Methoxyethoxy Intermediate: This step involves the reaction of ethylene glycol with methanol in the presence of an acid catalyst to form 2-(2-methoxyethoxy)ethanol.
Introduction of the Methylsulfonamido Group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonamido group.
Coupling with Isonicotinamide: Finally, the product is coupled with isonicotinamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms that may involve the modulation of apoptotic pathways and cell cycle arrest.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects using the National Cancer Institute's (NCI) 60-cell line panel. The results demonstrated an average growth inhibition (GI50) of approximately 12 µM across multiple cancer types, indicating its potential as a lead compound for further development in cancer therapeutics.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest efficacy against both gram-positive and gram-negative bacteria, highlighting its potential as an antibiotic agent.
Table 1: Summary of Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Neurological Applications
The compound's structure suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate therapeutic interventions for conditions such as Alzheimer's disease.
Case Study: Neuroprotective Potential
In a study assessing neuroprotective effects, the compound was shown to reduce oxidative stress markers in neuronal cell cultures, leading to enhanced cell viability under neurotoxic conditions. This positions it as a promising candidate for further exploration in neuropharmacology.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate
- 2-(2-(2-methoxyethoxy)ethoxy)acetic acid
Uniqueness
2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H20N2O4S
- Molecular Weight : 324.40 g/mol
- IUPAC Name : this compound
The compound contains various functional groups that may contribute to its biological activity, including an isonicotinamide core and a methylsulfonamide moiety.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that isonicotinamide derivatives can possess significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : The presence of the sulfonamide group is often associated with anti-inflammatory actions, which may be beneficial in treating inflammatory diseases.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for anticancer therapies.
Toxicity Profile
A comprehensive assessment of the toxicity profile is crucial for understanding the safety of this compound. The following data summarizes findings from various studies:
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of isonicotinamide derivatives found that compounds similar to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies using human cell lines demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism for its anti-inflammatory effects, making it a candidate for further research in inflammatory disease models.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of isonicotinamide derivatives, highlighting how modifications to the chemical structure can enhance biological efficacy. Key findings include:
- Modification of Functional Groups : Alterations in the sulfonamide group significantly affect both antimicrobial and anti-inflammatory activities.
- Pharmacokinetics : Preliminary studies indicate favorable absorption and distribution characteristics, suggesting potential for oral administration.
Q & A
Q. What are the optimal synthetic routes for 2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide, and how can reaction yields be maximized?
- Methodological Answer : Synthesis of structurally analogous compounds involves multi-step reactions, including substitution under alkaline conditions (e.g., K₂CO₃ in DMF), reduction (e.g., iron powder in acidic media), and condensation with cyanoacetic acid or similar reagents . To optimize yields:
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Monitor reaction progress via TLC or HPLC to identify intermediate formation .
- Employ condensing agents like EDCI or DCC for amide bond formation, ensuring stoichiometric control to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical validation requires:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, deviation < 2 ppm) .
- Multinuclear NMR (¹H, ¹³C) to verify substituent positions and functional groups. For example, the methoxyethoxy group’s protons appear as a triplet (δ ~3.5–4.5 ppm) in ¹H NMR .
- HPLC-PDA for purity assessment (>95% by area under the curve) using C18 columns and gradient elution .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize target-based assays:
- Kinase inhibition profiling (e.g., BTK, EGFR) due to structural similarity to BTK inhibitors like AVL-291/292, which share methoxyethoxy and sulfonamide motifs .
- Cell viability assays (MTT or ATP-luminescence) in cancer lines (e.g., prostate or leukemia) to assess antiproliferative effects, referencing protocols from studies on apoptosis-inducing analogs .
Advanced Research Questions
Q. How does the methoxyethoxy group influence solubility and target binding?
- Methodological Answer :
- Solubility : Measure logP via shake-flask method or computational prediction (e.g., SwissADME). The methoxyethoxy group enhances hydrophilicity, potentially improving aqueous solubility compared to alkoxy analogs .
- Binding interactions : Perform molecular docking (e.g., AutoDock Vina) against BTK or EGFR kinases. The ethylene oxide chain may form hydrogen bonds with catalytic lysine residues, as seen in related inhibitors .
Q. How can conflicting data regarding the compound’s mechanism of action be resolved?
- Methodological Answer : Contradictory results (e.g., apoptosis vs. oxidative stress pathways) may arise from cell-type specificity or assay conditions. Resolve by:
- Pathway inhibition studies : Co-treat with Akt-mTOR inhibitors (e.g., rapamycin) or ROS scavengers (e.g., NAC) to isolate mechanisms .
- Phosphoproteomics : Use SILAC-based mass spectrometry to map phosphorylation changes in signaling nodes (e.g., paxillin, cofilin) .
Q. What strategies validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding by measuring thermal denaturation shifts .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with targets, followed by pull-down and LC-MS/MS identification .
Q. What computational approaches predict off-target effects?
- Methodological Answer :
- Phylogenetic fingerprinting : Compare structural similarity to known drugs (e.g., ChemBL database) to identify overlapping targets .
- Machine learning models : Train on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks based on sulfonamide and isonicotinamide substructures .
Data Contradiction Analysis
Q. How to address discrepancies in IC₅₀ values across different assay platforms?
- Methodological Answer : Variability may stem from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols:
- Use uniform ATP levels (e.g., 1 mM for BTK assays) .
- Validate with a reference inhibitor (e.g., ibrutinib for BTK) to normalize inter-lab variability .
Experimental Design Recommendations
Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?
- Methodological Answer :
- Pharmacokinetics : Administer orally to rodents and collect plasma for LC-MS/MS analysis. The sulfonamide group may confer prolonged half-life due to albumin binding .
- Xenograft models : Use prostate cancer (PC-3) or leukemia (JURKAT) models, referencing protocols from studies on F-actin-modulating analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
